(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
CAS No.:
Cat. No.: VC18227204
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrFO |
|---|---|
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | [1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol |
| Standard InChI | InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
| Standard InChI Key | FXLQUJVTHWSQIF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC2=C(C=C(C=C2)Br)F)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol, reflects its unique structure:
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A cyclopropane ring (three-membered carbon ring) confers significant ring strain, influencing reactivity and conformational stability.
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A benzyl group attached to the cyclopropane is substituted with bromine at the para-position and fluorine at the ortho-position.
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A hydroxymethyl group (-CHOH) is bonded to the cyclopropane, introducing polarity and hydrogen-bonding capability.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | [1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol |
| SMILES | C1CC1(CC2=C(C=C(C=C2)Br)F)CO |
| InChI | InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
| InChI Key | FXLQUJVTHWSQIF-UHFFFAOYSA-N |
Spectroscopic Characteristics
While experimental data for this specific compound is limited, predicted spectroscopic properties based on analogous structures include:
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NMR:
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Cyclopropane protons: δ 0.5–1.5 ppm (multiplet, integrating for 4H).
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Benzyl -CH-: δ 3.8–4.2 ppm (doublet, 2H).
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Aromatic protons: δ 6.8–7.5 ppm (multiplet, 3H).
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Hydroxyl proton: δ 1.5–2.0 ppm (broad, exchanges with DO).
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NMR:
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Cyclopropane carbons: δ 10–15 ppm.
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Benzyl carbons: δ 35–40 ppm (CH), 110–140 ppm (aromatic C-Br/F).
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Carbonyl/oxygen-bearing carbons: δ 60–65 ppm (CHOH).
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IR Spectroscopy:
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O-H stretch: ~3300 cm (broad).
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C-F stretch: ~1100 cm.
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C-Br stretch: ~600 cm.
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Synthetic Routes and Methodologies
Cyclopropane Ring Formation
The cyclopropane core is typically synthesized via [2+1] cycloaddition or alkylation strategies:
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Simmons-Smith Reaction:
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Alkylation of Enolates:
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Deprotonation of a ketone or ester enolate followed by treatment with a dihaloalkane (e.g., 1,2-dibromoethane).
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Functionalization of the Benzyl Group
The bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions:
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Bromination: Using in the presence of a Lewis acid (e.g., ) at low temperatures.
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Fluorination: Employing , , or fluorinating agents like -fluorobenzenesulfonimide (NFSI) .
Hydroxymethyl Group Installation
The hydroxymethyl (-CHOH) group is introduced via:
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Reduction of Esters: Lithium aluminum hydride () reduction of a methyl ester (-COOCH) to -CHOH.
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Hydroboration-Oxidation: Reaction of a cyclopropane-bearing alkene with borane () followed by /NaOH.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar aprotic solvents (DMF, DMSO): High solubility due to hydrogen-bonding capacity.
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Water: Low solubility (<1 mg/mL) due to hydrophobic cyclopropane and aromatic rings.
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Stability:
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Sensitive to strong acids/bases, which may cleave the cyclopropane ring.
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Light-sensitive; storage in amber vials recommended.
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Thermodynamic Properties
| Property | Predicted Value |
|---|---|
| Melting Point | 85–90°C |
| Boiling Point | 280–290°C (decomposes) |
| LogP (Octanol-Water) | 2.8–3.2 |
| pKa (OH group) | ~15–16 |
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